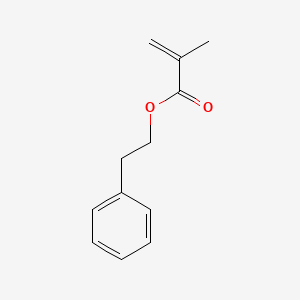
2-Phenylethyl methacrylate
Cat. No. B1585571
Key on ui cas rn:
3683-12-3
M. Wt: 190.24 g/mol
InChI Key: ILZXXGLGJZQLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05219945
Procedure details


To a solution of 3.48 g (4.04 mL, 20 mmol) of 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene and 0.2 mL of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) in 30 mL of THF was added dropwise 15.9 g (18 mL, 100 mmol) of trimethylsilyl methacrylate. During the course of the addition the temperature of the reaction mixture rose slowly while four 0.2 mL portions of tetrabutylammonium biacetate hexahydrate (0.04 M in THF) were added. The temperature continued to rise to 44° C. after all of the monomer had been added. When the temperature began to fall, 50 mL of THF was added, and the addition of 38.1 g (37.7 mL, 200 mmol) of 2-phenylethyl methacrylate (purified by passage over a column of basic alumina under argon) was begun. When the addition was complete and the temperature began to fall, 24.6 g (24.6 mL, 100 mmol) of ethoxytriethylene glycol methacrylate (purified by passage over a column of basic alumina under argon) was added dropwise from an addition funnel. Analysis of an aliquot of the solution by 1H nmr showed that there was no residual monomer present. The solution of poly(trimethylsilyl methacrylate [25 mol %]-b-2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol%]) was refluxed for 12 hr with methanolic tetrabutylammonium fluoride. After evaporation in a rotary evaporator under reduced pressure, the residual polymer was dried for 48 hr in a vacuum oven at 80° C. to give 58 g of poly(methacrylic acid [25 mol %]-b 2-phenylethyl methacrylate [50 mol %]-b-ethoxytriethylene glycol methacrylate [25 mol %]). 1H NMR analysis of the product showed that no trimethylsilyl ester groups remained.

[Compound]
Name
b-2-phenylethyl methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
b-ethoxytriethylene glycol methacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Quantity
4.04 mL
Type
reactant
Reaction Step Three




[Compound]
Name
four
Quantity
0.2 mL
Type
reactant
Reaction Step Four



Name
ethoxytriethylene glycol methacrylate
Quantity
24.6 mL
Type
reactant
Reaction Step Seven

Name


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([O:7][Si](C)(C)C)=[C:4]([CH3:6])[CH3:5].C([N+](CCCC)(CCCC)CCCC)CCC.[C:29]([O:34][Si](C)(C)C)(=[O:33])[C:30]([CH3:32])=[CH2:31].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].C(O)(=O)C(C)=C.[CH2:59]([O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70])[CH3:60].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:3]([OH:7])(=[O:2])[C:4]([CH3:6])=[CH2:5].[C:39]([O:44][CH2:45][CH2:46][C:47]1[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=1)(=[O:43])[C:40]([CH3:42])=[CH2:41].[C:29]([OH:34])(=[O:33])[C:30]([CH3:32])=[CH2:31].[CH3:60][CH2:59][O:61][CH:62]([OH:71])[CH2:63][O:64][CH2:65][CH2:66][O:67][CH2:68][CH2:69][OH:70] |f:4.5,6.7,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
[Compound]
|
Name
|
b-2-phenylethyl methacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
b-ethoxytriethylene glycol methacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(=C(C)C)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
[Compound]
|
Name
|
four
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Six
|
Name
|
|
|
Quantity
|
37.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
Step Seven
|
Name
|
ethoxytriethylene glycol methacrylate
|
|
Quantity
|
24.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O.C(C)OC(COCCOCCO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the course of the addition the temperature of the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 44° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
had been added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by passage over a column of basic alumina under argon)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise from an addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual polymer was dried for 48 hr in a vacuum oven at 80° C.
|
|
Duration
|
48 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O.CCOC(COCCOCCO)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
